4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
Description
4-Bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide (Molecular Formula: C₁₉H₂₂BrN₃O₃S, Molecular Weight: 467.4 g/mol) is a sulfonamide derivative characterized by a brominated benzene ring, a sulfonamide linker, and a substituted ethyl chain bearing morpholine and 4-methylphenyl groups. Its synthesis typically involves nucleophilic substitution reactions between bromobenzenesulfonyl chloride and morpholine- or aryl-substituted ethylamines .
Properties
IUPAC Name |
4-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15-2-4-16(5-3-15)19(22-10-12-25-13-11-22)14-21-26(23,24)18-8-6-17(20)7-9-18/h2-9,19,21H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHLFQNOMQAYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common route includes the bromination of a benzene derivative followed by sulfonation and subsequent coupling with a morpholine derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent output. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The target compound shares structural motifs with several sulfonamides and morpholine-containing derivatives. Key comparisons include:
Key Observations :
- Morpholine vs. Heterocyclic Replacements : Replacing morpholine with triazolo-thiazol (as in ) reduces hydrogen-bonding capacity but may enhance lipophilicity.
- Bromine Positioning : The bromine on the benzene ring (common in all analogs) contributes to halogen bonding in receptor interactions .
Pharmacological and Physicochemical Properties
Notes:
- Antimicrobial Activity : Sulfonamide derivatives (e.g., ) exhibit broad-spectrum antimicrobial effects, likely due to sulfonamide’s inhibition of dihydropteroate synthase .
- Morpholine’s Role: Morpholine-containing compounds generally display improved solubility compared to non-polar analogs (e.g., triazolo-thiazol derivatives in ).
Crystallographic and Conformational Analysis
Biological Activity
4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Formula
- Molecular Formula : C19H23BrN2O3S
- CAS Number : 899999-55-4
Structure
The compound features:
- A bromine atom
- A sulfonamide functional group
- A morpholine ring
This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
This compound interacts with various molecular targets such as enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformation, influencing critical biochemical pathways.
In Vitro Studies
Research indicates that sulfonamide derivatives can exhibit significant biological activities. For instance, studies have shown that related compounds can affect perfusion pressure in isolated rat heart models, suggesting cardiovascular implications. Specifically, certain benzene sulfonamides decreased perfusion pressure and coronary resistance, indicating potential therapeutic effects on cardiovascular health .
Case Studies
- Cardiovascular Effects : In a study involving isolated rat hearts, the compound's analogs demonstrated a time-dependent decrease in perfusion pressure compared to controls. This suggests interactions with calcium channels, which are crucial for regulating blood pressure .
- Anticancer Potential : Research on related sulfonamide compounds has explored their anticancer properties, indicating that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Pharmacokinetics
Pharmacokinetic studies using computational models (e.g., ADME/PK analysis) have suggested favorable absorption and distribution characteristics for this compound. These models predict good permeability in cellular systems, which is critical for therapeutic efficacy .
Comparative Analysis of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
